

3,5-Dibromotoluene: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3,5-Dibromotoluene**, a key chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Chemical Identity and Properties

3,5-Dibromotoluene, also known as 1,3-dibromo-5-methylbenzene, is a disubstituted aromatic compound.[1] Its chemical structure consists of a toluene molecule with two bromine atoms attached to the benzene ring at the 3 and 5 positions.

Table 1: Chemical Identifiers for 3,5-Dibromotoluene



Identifier	Value	
CAS Number	1611-92-3[1][2][3][4]	
Molecular Formula	C7H6Br2[2][3]	
Linear Formula	CH3C6H3Br2	
Synonyms	1,3-dibromo-5-methylbenzene, Toluene, 3,5-dibromo-[1][4]	
InChI Key	DPKKOVGCHDUSAI-UHFFFAOYSA-N[4]	
SMILES String	Cc1cc(Br)cc(Br)c1	

Table 2: Physicochemical Properties of **3,5-Dibromotoluene**

Property	Value	
Molecular Weight	249.93 g/mol [2][4]	
Appearance	Slightly yellow crystalline solid or colorless to pale yellow liquid[1][5]	
Melting Point	34-38 °C (lit.)[5][6]	
Boiling Point	246 °C (lit.)[5][6]	
Density	1.8246 g/cm³ (rough estimate)[6]	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in Methanol[7]	

Safety and Handling

3,5-Dibromotoluene is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements



Classification	Code	Description
Hazard Statements	H315	Causes skin irritation[8]
H319	Causes serious eye irritation[8]	
H335	May cause respiratory irritation[8]	_
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay[8]
P264	Wash skin thoroughly after handling[7]	
P271	Use only outdoors or in a well- ventilated area[8]	
P280	Wear protective gloves/eye protection/face protection[8]	-
P302 + P352	IF ON SKIN: Wash with plenty of water[7]	-
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8]	

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10]

Applications

3,5-Dibromotoluene serves as a versatile building block in organic synthesis. Its primary applications include:

• Pharmaceuticals: It is a crucial intermediate in the synthesis of the antihypertensive drug candesartan cilexetil.[1]



- Agrochemicals: It is used in the production of the herbicide bromoxynil.[1]
- Dyes: It is a precursor for the dye intermediate 3,5-dibromo-4-hydroxybenzaldehyde.[1]
- Polymers and Materials Science: The compound is incorporated into polymers like poly(arylene ether)s and polyimides to enhance their thermal and mechanical properties.[1]

Experimental Protocols Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4methylaniline

This protocol is adapted from a documented synthesis route and involves a two-stage reaction. [5][11]

Stage 1: Diazotization

- Add 1.5 L of water to a 5 L reaction flask and cool to 0-5 °C in an ice bath.
- Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in five batches, maintaining the temperature at 0-5 °C. The mixture will form a pale yellow suspension.
- While ensuring the temperature does not exceed 5 °C, add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas will be released as the solid slowly dissolves.

Stage 2: Reduction

- To the diazonium salt solution from Stage 1, slowly add a solution of 1.5 L of sodium hypophosphite monohydrate in water, keeping the temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to 15-20 °C and continue stirring for 16 hours.
- Monitor the reaction progress using HPLC to confirm the consumption of the intermediate diazonium salt.



 Filter the reaction mixture under reduced pressure and wash the solid with water to obtain the crude product.

Purification:

- The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by distillation.[1]
- For recrystallization from methanol, add 800 mL of methanol to the wet product, heat to 50
 °C with stirring until dissolved, then cool to 0-10 °C to induce crystallization.
- Filter the crystals and dry them under reduced pressure at 30 °C to yield the final product.



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